
N-(2-methoxyethyl) Apalutamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl) Apalutamide is a derivative of Apalutamide, a next-generation androgen receptor inhibitor. Apalutamide is primarily used in the treatment of non-metastatic castration-resistant prostate cancer and metastatic castration-sensitive prostate cancer . It functions by selectively binding to the androgen receptor and blocking its activity, thereby inhibiting the growth of prostate cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl) Apalutamide involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to enhance production rates and reduce waste .
化学反応の分析
Types of Reactions
N-(2-methoxyethyl) Apalutamide undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .
科学的研究の応用
N-(2-methoxyethyl) Apalutamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
作用機序
N-(2-methoxyethyl) Apalutamide exerts its effects by binding to the androgen receptor’s ligand-binding domain. This prevents the receptor from translocating to the nucleus, binding to DNA, and initiating the transcription of androgen-responsive genes. The inhibition of these pathways leads to the suppression of prostate cancer cell growth and proliferation .
類似化合物との比較
Similar Compounds
Enzalutamide: Another androgen receptor inhibitor used in the treatment of prostate cancer.
Bicalutamide: A first-generation androgen receptor inhibitor with a similar mechanism of action but lower potency.
Uniqueness
N-(2-methoxyethyl) Apalutamide is unique due to its higher binding affinity to the androgen receptor and its ability to retain full antagonist activity even in the presence of androgen receptor overexpression. This makes it more effective in inhibiting prostate cancer cell growth compared to other similar compounds .
特性
分子式 |
C24H21F4N5O3S |
|---|---|
分子量 |
535.5 g/mol |
IUPAC名 |
4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-(2-methoxyethyl)-N-methylbenzamide |
InChI |
InChI=1S/C24H21F4N5O3S/c1-31(8-9-36-2)20(34)16-5-4-14(11-18(16)25)33-22(37)32(21(35)23(33)6-3-7-23)15-10-17(24(26,27)28)19(12-29)30-13-15/h4-5,10-11,13H,3,6-9H2,1-2H3 |
InChIキー |
DSOHEDKSYJTFLO-UHFFFAOYSA-N |
正規SMILES |
CN(CCOC)C(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


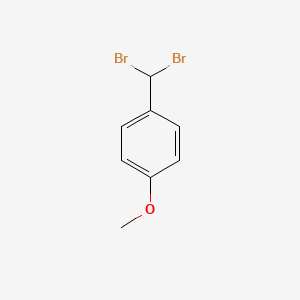
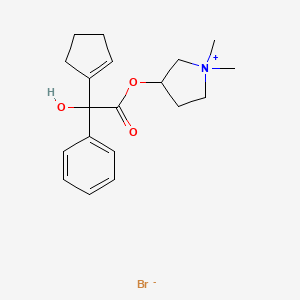
![N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide](/img/structure/B13844804.png)

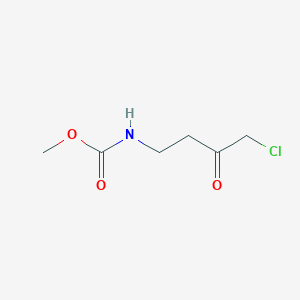

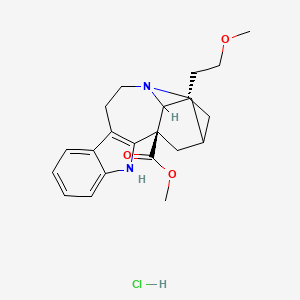

![(2S,5R)-5-acetyloxy-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13844844.png)
![2-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13844858.png)
![Methyl 1-[(dimethylamino)carbonyl]piperidine-4-carboxylate](/img/structure/B13844866.png)
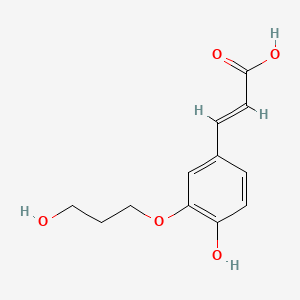
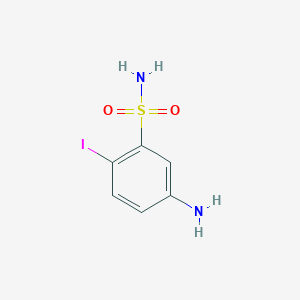
![(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13844871.png)
